molecular formula C14H20O3S B14516299 4-(Benzenesulfonyl)octanal CAS No. 62692-48-2

4-(Benzenesulfonyl)octanal

Katalognummer: B14516299
CAS-Nummer: 62692-48-2
Molekulargewicht: 268.37 g/mol
InChI-Schlüssel: BTAKWQOKWJIPMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfonyl)octanal is an organic compound characterized by the presence of a benzenesulfonyl group attached to an octanal chain. This compound is part of the sulfonyl group family, which is known for its diverse applications in organic synthesis and industrial processes. The benzenesulfonyl group is particularly notable for its role in enhancing the reactivity and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)octanal typically involves the reaction of benzenesulfonyl chloride with octanal. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C8H16OC6H5SO2C8H15O+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_8\text{H}_{16}\text{O} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{C}_8\text{H}_{15}\text{O} + \text{HCl} C6​H5​SO2​Cl+C8​H16​O→C6​H5​SO2​C8​H15​O+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfonyl)octanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed.

Major Products Formed

    Oxidation: 4-(Benzenesulfonyl)octanoic acid.

    Reduction: 4-(Benzenesulfonyl)octanol.

    Substitution: Various substituted benzenesulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Benzenesulfonyl)octanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfonyl)octanal involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The aldehyde group can also participate in various biochemical reactions, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.

    4-(Methylsulfonyl)octanal: Similar structure but with a methyl group instead of a benzene ring.

    4-(Tosyl)octanal: Contains a toluenesulfonyl group instead of a benzenesulfonyl group.

Uniqueness

4-(Benzenesulfonyl)octanal is unique due to the presence of both a benzenesulfonyl group and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Eigenschaften

CAS-Nummer

62692-48-2

Molekularformel

C14H20O3S

Molekulargewicht

268.37 g/mol

IUPAC-Name

4-(benzenesulfonyl)octanal

InChI

InChI=1S/C14H20O3S/c1-2-3-8-13(11-7-12-15)18(16,17)14-9-5-4-6-10-14/h4-6,9-10,12-13H,2-3,7-8,11H2,1H3

InChI-Schlüssel

BTAKWQOKWJIPMJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CCC=O)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.